![molecular formula C17H16N4O4S3 B6552620 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1040656-55-0](/img/structure/B6552620.png)
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4S3 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.03336853 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is C18H18N4O4S3. It contains a pyrimidine ring with an amino group, a thiophene sulfonamide moiety, and an acetamide group substituted with a 2-methoxyphenyl group. The presence of these functional groups indicates potential interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thiophene sulfonamide may interact with enzyme active sites, potentially inhibiting their activity or modulating biochemical pathways. This interaction can lead to various therapeutic effects, depending on the target enzyme or receptor involved.
Antimicrobial Activity
Compounds containing sulfonamide groups are known for their antimicrobial properties. Research has demonstrated that certain sulfonamide derivatives inhibit bacterial growth by targeting bacterial enzymes. Evaluating the antimicrobial efficacy of this compound could provide insights into its potential as an antibacterial agent.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant in various physiological processes and disease states, including Alzheimer's disease and urinary tract infections.
Compound | Target Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | AChE | 2.7 | |
Compound B | Urease | 5.0 | |
This Compound | TBD | TBD | TBD |
Case Studies
- Anticancer Studies : In vitro assays have shown that structurally related pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). These studies utilized cell viability assays to determine the IC50 values, highlighting the potential of similar compounds in cancer therapy.
- Antimicrobial Testing : A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition mechanisms.
- Enzyme Inhibition Profiles : Research on related compounds has provided insights into their binding interactions with target enzymes through molecular docking studies, revealing critical amino acid interactions that facilitate inhibition.
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-25-12-6-3-2-5-11(12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-7-4-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNXVGUNBKFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.